1-[(4-chlorobenzyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group, a cyclohexene moiety, and a chlorophenyl methanesulfonyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step often involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative under amide coupling conditions.
Attachment of the cyclohexene moiety: This can be done through alkylation or addition reactions.
Incorporation of the chlorophenyl methanesulfonyl group: This step typically involves sulfonylation reactions using chlorophenyl methanesulfonyl chloride as the sulfonylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Sulfonylating agents: Chlorophenyl methanesulfonyl chloride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE: shares structural similarities with other sulfonylated piperidine derivatives, such as:
Uniqueness
The uniqueness of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl methanesulfonyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H29ClN2O3S |
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Molecular Weight |
425.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H29ClN2O3S/c22-20-8-6-18(7-9-20)16-28(26,27)24-14-11-19(12-15-24)21(25)23-13-10-17-4-2-1-3-5-17/h4,6-9,19H,1-3,5,10-16H2,(H,23,25) |
InChI Key |
XRLHKBJNKCSDMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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